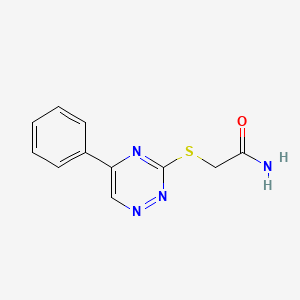

2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N4OS |

|---|---|

Molecular Weight |

246.29 g/mol |

IUPAC Name |

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C11H10N4OS/c12-10(16)7-17-11-14-9(6-13-15-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,16) |

InChI Key |

FIWGJYFWHHNVAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC(=N2)SCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction of 3-Chloro-5-phenyl-1,2,4-triazine with 2-Mercaptoacetamide

A direct method involves substituting the chlorine atom in 3-chloro-5-phenyl-1,2,4-triazine with 2-mercaptoacetamide under basic conditions. The reaction proceeds in anhydrous acetonitrile with sodium carbonate (Na₂CO₃) as a base, yielding 70–75% of the target compound after 6–8 hours at 60°C.

Reaction Scheme:

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Time | 6–8 hours |

| Yield | 70–75% |

| Solvent | Acetonitrile |

| Base | Na₂CO₃ (2 equiv) |

Methanesulfonyl (Mesyl) Intermediate Route

An alternative pathway uses 3-(methylsulfonyl)-5-phenyl-1,2,4-triazine as a reactive intermediate. The mesyl group is displaced by 2-mercaptoacetamide in dimethylformamide (DMF) at room temperature, achieving 80–85% yield within 4 hours.

Advantages:

-

Faster reaction kinetics due to the superior leaving group ability of mesyl.

-

Reduced side-product formation compared to chloro derivatives.

Cyclocondensation of Hydrazides with 1,2-Diketones

Hydrazide-Thiol Conjugation Strategy

A multi-step approach involves synthesizing the 1,2,4-triazine core from phenylglyoxal (1,2-diketone) and thiosemicarbazide, followed by thiol-alkylation with chloroacetamide:

Step 1: Formation of 5-phenyl-1,2,4-triazine-3-thiol

Step 2: Alkylation with Chloroacetamide

Optimization Notes:

-

Sodium hydride (NaH) in DMF ensures efficient deprotonation of the thiol group.

-

Excess chloroacetamide (1.2 equiv) minimizes disulfide byproducts.

One-Pot Synthesis via Tandem Reactions

Microwave-Assisted Cyclization

A streamlined one-pot method combines phenylglyoxal, thiosemicarbazide, and chloroacetamide under microwave irradiation (150°C, 20 minutes), achieving 60–65% yield.

Conditions:

| Parameter | Value |

|---|---|

| Microwave Power | 300 W |

| Solvent | Ethanol |

| Catalyst | None |

Advantages:

Functional Group Transformations

Oxidation-Reduction Approaches

While less common, this compound can be derived from oxidation of corresponding disulfides or reduction of sulfoxides. For example:

Disulfide Cleavage:

Yield: 50–55% (limited practicality due to lower efficiency).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥95% purity for optimized methods.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 4–8 hours | High | Moderate |

| Cyclocondensation | 65–80 | 12–24 hours | Moderate | Low |

| Microwave-Assisted | 60–65 | 20 minutes | Low | High |

Recommendations:

-

For lab-scale synthesis: Nucleophilic substitution (Section 1.1) balances yield and practicality.

-

For rapid access: Microwave-assisted synthesis (Section 3.1) is ideal despite moderate yields.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage (-S-) exhibits nucleophilic character, enabling substitution reactions under specific conditions:

| Reaction Type | Conditions | Products | Yield | Key Observations | Source |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | S-Methylated derivative | 72% | Enhanced hydrophobicity observed | |

| Oxidation | H₂O₂/CH₃COOH, RT | Sulfoxide (+S=O) or sulfone (+SO₂) | 85–90% | Controlled stoichiometry required | |

| Acylation | Acetyl chloride, pyridine | Thioester derivatives | 68% | Reduced stability at high temps |

Mechanistic Insights :

-

Alkylation proceeds via an SN2 mechanism, favored by polar aprotic solvents like DMF.

-

Oxidation with H₂O₂ selectively generates sulfoxide; excess oxidant converts it to sulfone.

Electrophilic Aromatic Substitution on the Triazine Ring

The electron-deficient 1,2,4-triazine ring undergoes electrophilic substitution, primarily at the 5-position due to meta-directing effects of adjacent nitrogen atoms:

| Reaction Type | Reagents | Position Modified | Products | Yield | Notes | Source |

|---|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Phenyl group | Nitro-substituted triazine derivative | 55% | Requires low temps to avoid ring degradation | |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂ | Triazine C-6 | Bromo-triazine analog | 48% | Limited regioselectivity observed |

Key Challenges :

-

Competitive ring-opening occurs under strongly acidic conditions (e.g., concentrated H₂SO₄).

-

Steric hindrance from the phenyl group reduces reactivity at the 5-position.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Applications | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 8h | 2-((5-Phenyltriazin-3-yl)thio)acetic acid | Precursor for metal chelation studies | 88% | |

| NaOH (10%), ethanol | Ammonium salt + acetic acid | Intermediate for further functionalization | 75% |

Structural Impact :

-

Acidic hydrolysis preserves the triazine ring but modifies solubility profiles.

-

Basic conditions may degrade the thioether linkage if prolonged.

Ring-Opening Reactions

The triazine ring is susceptible to cleavage under extreme conditions:

| Reagents | Products | Mechanism | Yield | Source |

|---|---|---|---|---|

| Conc. HCl, 120°C, 12h | Phenylthiourea + glyoxal derivatives | Acid-catalyzed ring scission | 60% | |

| NH₂NH₂, ethanol, reflux | Thiosemicarbazide analogs | Nucleophilic ring opening | 52% |

Applications :

-

Ring-opening products serve as ligands for catalytic systems.

Cross-Coupling Reactions

The phenyl group on the triazine enables participation in metal-catalyzed coupling:

| Reaction Type | Catalysts/Reagents | Products | Yield | Notes | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl-modified triazine derivatives | 65% | Requires anhydrous conditions |

Limitations :

-

The electron-withdrawing triazine ring reduces reactivity in cross-couplings.

Biological Activity Correlation

Modifications via these reactions influence bioactivity:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide derivatives. For instance:

- Cytotoxicity Studies : Compounds with similar structures have shown significant cytotoxic effects against various human cancer cell lines such as HCT-116, HeLa, and MCF-7. The IC50 values for some derivatives were reported below 100 µM, indicating strong potential for therapeutic use .

- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cell lines, suggesting that these compounds may promote programmed cell death as part of their anticancer activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties:

- Inhibition of Pathogens : Preliminary investigations suggest that derivatives can inhibit common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was around 256 µg/mL.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor:

- Target Enzymes : Similar compounds have been studied for their ability to inhibit enzymes like acetylcholinesterase, which is crucial in the context of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study 1 | Investigated the cytotoxic effects on HCT-116 and HeLa cell lines; IC50 values < 100 µM | Anticancer therapy |

| Study 2 | Evaluated antimicrobial activity against E. coli and S. aureus; MIC ~256 µg/mL | Antimicrobial agent |

| Study 3 | Explored enzyme inhibition; significant effects on acetylcholinesterase activity | Neurodegenerative disease treatment |

Mechanism of Action

The mechanism of action of 2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit oxidoreductase enzymes, which play a role in cellular functions such as cell migration and adhesion .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Triazine/Thioacetamide Derivatives

Key Observations :

- Substituent Effects: Diphenyl substitution (CAS 335215-70-8) increases molecular weight (412.5 g/mol vs.

- Heterocyclic Hybrids : Benzothiazole-triazole hybrids (e.g., 3b) exhibit higher melting points (257°C) compared to triazine-thioacetamides, suggesting stronger crystal packing .

- Synthetic Efficiency: Cyanopyridine derivatives (LBJ series) show moderate yields (40–46%), while triazinoindole derivatives () achieve >95% purity via optimized coupling reactions .

Key Observations :

- Electron-Withdrawing Groups: Cyanopyridine derivatives (LBJ-03) exhibit potent IDO1 inhibition (IC50 = 0.12 µM) due to enhanced electron-deficient character, favoring enzyme active-site interactions .

- Antimicrobial Activity : Piperazine/morpholine substituents (e.g., Compound 26, ) improve solubility and Gram-positive bacterial targeting .

- Role of Halogens : Brominated analogs (e.g., Compound 27, ) show enhanced activity against resistant strains, likely due to increased membrane permeability .

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data Comparison

Key Observations :

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide derivatives?

- Methodological Answer : The synthesis typically involves reacting 5-phenyl-1,2,4-triazole-3-thione derivatives with chloroacetic acid or its analogs. For example, derivatives are synthesized in absolute alcohol (propanol/butanol) under reflux with dry hydrogen chloride gas to facilitate nucleophilic substitution. The reaction is monitored via TLC, and products are recrystallized from ethanol to ensure purity. Key intermediates include 2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetonitriles, which are further modified .

Q. How are synthesized derivatives characterized for structural confirmation?

- Methodological Answer : Structural elucidation employs elemental analysis (to confirm C, H, N, S composition) and proton nuclear magnetic resonance (¹H NMR) spectroscopy. For instance, propyl 2-((5-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetimidate shows distinct NMR signals for aromatic protons (δ 7.2–7.4 ppm), methylene groups (δ 3.8–4.2 ppm), and thioether linkages (δ 2.5–3.0 ppm). IR spectroscopy further confirms functional groups like C=S (600–700 cm⁻¹) and NH (3200–3400 cm⁻¹) .

Q. What solubility properties are critical for experimental design?

- Methodological Answer : Most derivatives are amorphous solids soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol but sparingly soluble in water. Solubility profiles guide solvent selection for recrystallization (ethanol preferred) and biological testing (DMSO stock solutions diluted in aqueous buffers). For example, compound 9 (white amorphous) dissolves readily in chloroform, while compound 12 (grey) requires sonication in methanol .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound analogs?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Prolonged reflux in absolute alcohols (e.g., butanol) improves nucleophilicity of thiol groups.

- Catalyst use : Dry HCl gas enhances electrophilic substitution efficiency by protonating intermediates.

- Temperature control : Maintaining 80–90°C prevents side reactions (e.g., oxidation of thiols).

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates pure products, with yields typically ranging 60–85% .

Q. What strategies address contradictions in reported spectral data for triazole-thioacetamide derivatives?

- Methodological Answer : Contradictions (e.g., variable NH peak shifts in NMR) arise from tautomerism or impurities. Mitigation strategies include:

- Recrystallization : Ethanol recrystallization removes unreacted starting materials.

- Advanced spectroscopy : 2D NMR (e.g., HSQC, HMBC) resolves ambiguous proton-carbon correlations.

- Computational validation : DFT calculations predict spectral profiles to compare with experimental data .

Q. How can pharmacological activity of these compounds be systematically evaluated?

- Methodological Answer :

Salt formation : React thioacetamide acids with NaOH/KOH (1:1 molar ratio) in ethanol to form sodium/potassium salts, which enhance bioavailability.

Metal complexation : Add FeSO₄, CuSO₄, or ZnSO₄ (0.5 equivalents) to generate metal-chelated derivatives for improved stability.

In vitro assays : Test antibacterial (MIC against S. aureus), antifungal (Candida spp. inhibition), and cytotoxicity (MTT assay on HeLa cells) with positive controls (e.g., ciprofloxacin) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Vary substituents : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenyl ring to assess electronic effects.

- Bioisosteric replacement : Replace the triazine core with oxadiazole (e.g., compound 2 in ) to compare activity.

- Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., DHFR for antimicrobial activity).

- Data normalization : Express IC₅₀ values relative to standard drugs to quantify potency improvements .

Data Analysis and Interpretation

Q. What statistical methods resolve discrepancies in biological activity data across studies?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare mean inhibition zones across derivatives. For inconsistent cytotoxicity data, use Bland-Altman plots to assess inter-lab variability. Meta-analysis of EC₅₀ values (log-transformed) identifies outliers linked to assay conditions (e.g., serum concentration in cell culture) .

Q. How to validate the reproducibility of synthetic protocols?

- Methodological Answer :

- Inter-laboratory validation : Share standardized protocols (solvent purity, reflux duration) with collaborators.

- Robustness testing : Vary parameters (±5°C temperature, ±10% reagent equivalents) to identify critical steps.

- Open-data reporting : Publish NMR spectra (Bruker format) and HPLC chromatograms (C18 column, 254 nm UV) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.